molecular formula C13H15NO2 B8402193 2-(Oxan-2-ylmethoxy)benzonitrile

2-(Oxan-2-ylmethoxy)benzonitrile

Cat. No. B8402193
M. Wt: 217.26 g/mol
InChI Key: BCBPEFHFELTDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-2-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Oxan-2-ylmethoxy)benzonitrile

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(oxan-2-ylmethoxy)benzonitrile

InChI

InChI=1S/C13H15NO2/c14-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-2,5,7,12H,3-4,6,8,10H2

InChI Key

BCBPEFHFELTDAK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COC2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 60% sodium hydride (0.160 g; 4.00 mmol) in DMF (5 mL) at 0° C. was added dropwise (2-hydroxymethyl)tetrahydropyran (0.465 g; 4.00 mmol) and the mixture was stirred at 0° C. for 30 minutes. The mixture was added to a solution of 2,6-difluorobenzonitrile (0.556 g, 4.00 mmol) in DMF (5 mL) at 0° C. and stirred for 18 hours at ambient temperature. The solution was poured into a mixture of ice and water, and extracted with ethyl acetate. The organic layer was washed with water and then brine, dried over magnesium sulfate, and solvent removed. Purification by column chromatography (CH2Cl2) to yield 0.587 grams of 2-(tetrahydropyran-2-ylmethoxy)benzonitrile.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
(2-hydroxymethyl)tetrahydropyran
Quantity
0.465 g
Type
reactant
Reaction Step Two
Quantity
0.556 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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